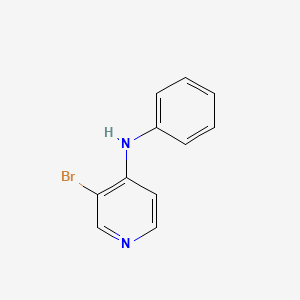

N-Phenyl-3-bromopyridine-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

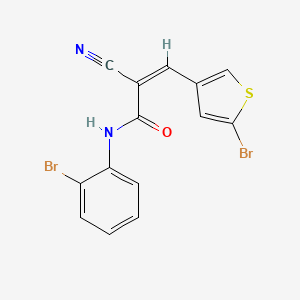

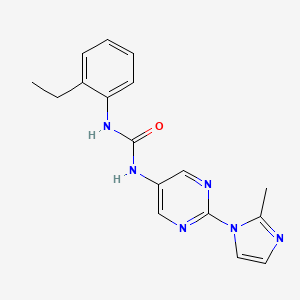

“N-Phenyl-3-bromopyridine-4-amine” is a compound that is part of the pyridine family. Pyridines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .

Synthesis Analysis

The synthesis of pyridine derivatives often involves catalytic reactions. For instance, the Suzuki cross-coupling reaction has been used to synthesize novel pyridine derivatives . This reaction involves the coupling of 5-bromo-2-methylpyridin-3-amine with several arylboronic acids .Molecular Structure Analysis

The molecular structure of “this compound” can be inferred from its name. It contains a pyridine ring, which is a six-membered ring with two nitrogen atoms. The “3-bromo” indicates a bromine atom attached at the third position of the pyridine ring, and the “4-amine” indicates an amine group (-NH2) attached at the fourth position .Chemical Reactions Analysis

Pyridine derivatives, including “this compound”, can participate in various chemical reactions. For example, they can undergo Suzuki cross-coupling reactions . Additionally, they can participate in nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

Amines, such as “this compound”, can be primary, secondary, or tertiary, depending on the number of carbon-containing groups attached to them . The specific physical and chemical properties of “this compound” were not found in the search results.Aplicaciones Científicas De Investigación

Coordination Chemistry

Overview: In coordination chemistry, ligands like 3-bromo-N-phenylpyridin-4-amine form complexes with metal ions.

Applications:Sources:

Safety and Hazards

Direcciones Futuras

Research on pyridine derivatives, including “N-Phenyl-3-bromopyridine-4-amine”, is ongoing. For instance, there is interest in the development of new synthetic methods, such as the catalytic protodeboronation of pinacol boronic esters . Additionally, there is interest in exploring the pharmacological potential of these compounds .

Mecanismo De Acción

Target of Action

Compounds with similar structures have been reported to exhibit anticancer activity . Therefore, it is possible that 3-bromo-N-phenylpyridin-4-amine may also target cancer cells or related pathways.

Mode of Action

Based on the structural similarity to other compounds, it might interact with its targets and induce changes that lead to its biological effects .

Biochemical Pathways

Compounds with similar structures have been reported to affect various biochemical pathways, including those involved in cell proliferation and apoptosis .

Result of Action

Based on the structural similarity to other compounds, it might induce changes at the molecular and cellular levels that contribute to its biological effects .

Action Environment

Like other compounds, its action and efficacy might be influenced by factors such as temperature, ph, and the presence of other substances .

Propiedades

IUPAC Name |

3-bromo-N-phenylpyridin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2/c12-10-8-13-7-6-11(10)14-9-4-2-1-3-5-9/h1-8H,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAMYJFMOWMYRSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=C(C=NC=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[1-acetyl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]-6-chloro-1-methyl-4-phenyl-1,2-dihydroquinolin-2-one](/img/structure/B2598263.png)

![2-Amino-2-(bicyclo[2.2.1]heptan-2-YL)acetic acid hydrochloride](/img/structure/B2598264.png)

![4-[4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]sulfonylbenzonitrile](/img/structure/B2598268.png)

![9-(2,5-dimethoxyphenyl)-3-(3-hydroxypropyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2598271.png)

![5-(4-Fluorophenyl)-2-methyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]pyrazole-3-carboxamide](/img/structure/B2598272.png)